6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one
Overview
Description
6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that features a pyridine ring fused to a thioxo-dihydropyrimidinone structure
Mechanism of Action
Target of Action
Similar compounds have been reported to have anticancer activity and inhibitory activity against CDK2 , suggesting potential targets in these areas.
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding or other non-covalent interactions
Biochemical Pathways
If the compound does indeed act as a cdk2 inhibitor as suggested by some studies , it could potentially affect cell cycle regulation and other related pathways.
Result of Action
Similar compounds have demonstrated anticancer activity and inhibitory activity against CDK2 , suggesting potential effects in these areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one typically involves the reaction of 4-aminopyridine with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product. The reaction conditions often include heating the mixture in a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine: Another pyridine-pyrimidine derivative with similar structural features.
1H-pyrazolo[3,4-b]pyridine: A compound with a fused pyrazole-pyridine structure.
Thiazolo[4,5-b]pyridine: A thiazole-pyridine derivative with comparable chemical properties
Uniqueness
6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one is unique due to its thioxo group, which imparts distinct reactivity and biological activity.
Biological Activity
6-Pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one, also known as 2-Mercapto-3-methyl-6-(pyridin-4-yl)pyrimidin-4(3H)-one, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C10H9N3OS
- Molecular Weight : 219.263 g/mol
- CAS Number : 521969-43-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that this compound may act as an inhibitor of certain kinases and enzymes involved in disease pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes like Kallikrein and Cytochrome P450, which are crucial in metabolic processes and drug interactions .
- Antioxidant Activity : It demonstrates antioxidant properties, which can protect cells from oxidative stress and damage .
- Antimicrobial Effects : Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens .
Biological Activity Data
The following table summarizes the key biological activities and findings associated with this compound:
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry examined the compound's effects on cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis in specific cancer types, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Research highlighted its neuroprotective properties in models of neurodegenerative diseases. The compound was found to reduce neuronal death and improve cognitive function in animal models subjected to oxidative stress .
- Anti-inflammatory Properties : Another study focused on its anti-inflammatory effects, showing a reduction in pro-inflammatory cytokines in vitro. This positions the compound as a candidate for treating inflammatory diseases .
Properties
IUPAC Name |
6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS/c13-8-5-7(11-9(14)12-8)6-1-3-10-4-2-6/h1-5H,(H2,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTQZVFHWWTISL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=O)NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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